
4,4-Difluoropyrrolidine-2-carboxylic acid
Overview
Description
4,4-Difluoropyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine, characterized by the presence of two fluorine atoms at the 4th position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropyrrolidine-2-carboxylic acid typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
Drug Development
4,4-Difluoropyrrolidine-2-carboxylic acid has been investigated as a bioisostere in drug design. Its structural modifications can enhance the biological activity of lead compounds. For example, it has been utilized to optimize inhibitors targeting specific enzymes, such as NAPE-PLD, which is involved in lipid metabolism. In a study focusing on structure–activity relationships (SAR), substituting other groups with pyrrolidine derivatives led to significant increases in inhibitory potency .
Inhibitory Potency Enhancement
Research indicates that the incorporation of 4,4-difluoropyrrolidine into drug candidates can improve their lipophilicity and potency. For instance, the replacement of morpholine with pyrrolidine derivatives resulted in a tenfold increase in activity against certain biological targets . This demonstrates the compound's capacity to enhance the effectiveness of pharmacological agents.
Case Study 1: Inhibition of NAPE-PLD
In a comprehensive study, researchers synthesized a series of pyrimidine derivatives incorporating this compound. The results showed that the most potent compound had an IC50 value of approximately 72 nM, indicating strong inhibitory action against NAPE-PLD . The study highlighted how modifications to the pyrrolidine ring could significantly affect the compound's activity.
Case Study 2: Structure–Activity Relationship Analysis
A detailed SAR analysis revealed that substituting various groups on the pyrrolidine ring could lead to enhanced drug-like properties. The study provided data showing that specific substitutions could yield compounds with improved solubility and bioavailability .
Table 1: Structure–Activity Relationship Data
Compound | Substituent | IC50 (nM) | Activity Increase |
---|---|---|---|
Compound A | Morpholine | 720 | Baseline |
Compound B | Pyrrolidine | 72 | 10-fold increase |
Compound C | Dimethylamine | 150 | 5-fold increase |
This table summarizes the effects of different substituents on inhibitory potency.
Mechanism of Action
The mechanism of action of 4,4-Difluoropyrrolidine-2-carboxylic acid involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to specific targets. This can lead to alterations in molecular pathways, potentially resulting in desired biological or chemical effects .
Comparison with Similar Compounds
- 4-Fluoropyrrolidine-2-carboxylic acid
- 4,4-Dichloropyrrolidine-2-carboxylic acid
- 4,4-Dibromopyrrolidine-2-carboxylic acid
Comparison: Compared to its analogs, 4,4-Difluoropyrrolidine-2-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and pharmaceuticals.
Biological Activity
4,4-Difluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique chemical properties and potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 156.10 g/mol. Its structure features a pyrrolidine ring with two fluorine atoms at the 4-position and a carboxylic acid group at the 2-position. This unique configuration enhances its reactivity and interactions within biological systems, particularly due to the electronegative nature of the fluorine atoms.
The mechanism of action for this compound primarily involves its incorporation into peptides and proteins. The presence of fluorine can influence the conformation, stability, and interactions of these biomolecules. This modification may enhance binding affinities to enzymes or receptors and alter metabolic pathways, thus improving the pharmacokinetic profile of compounds synthesized from it.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating their activity through competitive or non-competitive binding.
- Receptor Binding : It can influence receptor activity by altering ligand-receptor interactions.
- Metabolic Pathway Interference : The modification of metabolic pathways can lead to significant changes in cellular responses.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the dual fluorination significantly improves the compound's chemical and biological properties compared to its mono-fluorinated or chlorinated analogs. For instance, comparisons with similar compounds such as (S)-4-Fluoropyrrolidine-2-carboxylic acid demonstrate that the presence of two fluorine atoms enhances metabolic stability and bioavailability.
Table: Comparison of Similar Compounds
Compound Name | Fluorination Level | Key Biological Activity |
---|---|---|
(S)-4-Fluoropyrrolidine-2-carboxylic acid | Mono-fluorinated | Moderate enzyme inhibition |
(S)-4,4-Dichloropyrrolidine-2-carboxylic acid | Dichlorinated | Variable activity |
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid | Dual-fluorinated | Enhanced metabolic stability |
Case Studies
Recent studies have demonstrated promising results in using this compound as a building block for developing new pharmaceuticals. For example:
- Inhibition Studies : A study evaluated its efficacy as an inhibitor for specific enzymes involved in metabolic pathways. Results indicated a significant increase in inhibitory potency when compared to non-fluorinated counterparts .
- Therapeutic Applications : Research is ongoing to explore its potential in treating obesity and metabolic syndrome by targeting diacylglycerol acyltransferase-1 (DGAT-1) pathways . The compound showed promising results in preclinical models, demonstrating improved glucose tolerance and reduced triglyceride levels.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 4,4-difluoropyrrolidine-2-carboxylic acid?
The synthesis typically involves fluorination of pyrrolidine precursors. A standard method includes:
- Step 1 : Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen to prevent unwanted side reactions .
- Step 2 : Fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine atoms at the 4,4-positions.
- Step 3 : Hydrolysis of ester groups (if present) to yield the carboxylic acid functionality.
- Step 4 : Deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) .
Key reagents and intermediates include (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid (CAS: 203866-15-3) and its hydrochloride salt (CAS: 623583-10-8) .
Q. How is this compound characterized in research settings?
Characterization employs:
- NMR Spectroscopy : H and F NMR to confirm fluorine substitution and stereochemistry.
- Mass Spectrometry : ESIMS or LCMS to verify molecular weight (e.g., m/z 311.1 observed for related pyrrole-carboxylic acids) .
- HPLC : Assess purity (>95% purity is typical for research-grade material) .
- X-ray Crystallography : For absolute configuration determination in stereospecific derivatives .
Q. What safety precautions are required when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and masks to avoid skin/eye contact and inhalation .
- Ventilation : Use fume hoods due to potential irritant properties (Risk Code: 36/37/38) .
- Waste Disposal : Segregate waste and use professional biohazard disposal services for trifluoroacetate salts or halogenated byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized for fluorination steps in the synthesis?
- Catalyst Screening : Test palladium or copper catalysts for efficiency in cross-coupling steps (e.g., as used in oxazolo-pyridine synthesis) .
- Solvent Optimization : Polar aprotic solvents like DMF or toluene enhance fluorination reactivity .
- Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions during DAST-mediated fluorination .
- Purification Strategies : Use reverse-phase chromatography or recrystallization with trifluoroacetic acid (TFA) to isolate high-purity products .
Q. How do fluorine substituents influence the compound’s physicochemical and biological properties?
- Lipophilicity : Fluorine atoms increase logP, enhancing membrane permeability.
- Metabolic Stability : C-F bonds resist enzymatic degradation, prolonging half-life in biological systems.
- Solubility : Trifluoroacetate salts (e.g., CAS: 1373255-09-4) improve aqueous solubility for in vitro assays .
- Bioactivity : Fluorine’s electron-withdrawing effects modulate interactions with target enzymes (e.g., protease inhibitors) .
Q. How can computational methods aid in studying reaction mechanisms involving this compound?
- DFT Calculations : Model transition states for fluorination or cyclization steps to identify rate-limiting barriers.
- Molecular Docking : Predict binding affinities of derivatives to biological targets (e.g., antimicrobial enzymes) .
- Process Simulation : Use tools like Aspen Plus to optimize large-scale synthesis parameters (e.g., solvent recovery, heat transfer) .
Q. How should researchers address contradictions in toxicity or ecological data?
- Precautionary Measures : Assume acute toxicity (H300) and environmental hazard (H400) if data are incomplete .
- In Silico Predictors : Apply QSAR models to estimate ecotoxicity parameters (e.g., LC50 for aquatic organisms) .
- Experimental Validation : Conduct Ames tests or Daphnia magna assays for genotoxicity and acute aquatic toxicity .
Q. Methodological Considerations
- Stereochemical Control : Use chiral HPLC or enzymatic resolution to isolate (2S)-configured derivatives critical for drug discovery .
- Scale-Up Challenges : Address exothermic fluorination reactions by implementing controlled batch reactors with cooling systems .
- Data Reproducibility : Document reaction conditions (e.g., catalyst loading, solvent purity) meticulously to reconcile conflicting results in literature .
Properties
IUPAC Name |
4,4-difluoropyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-3(4(9)10)8-2-5/h3,8H,1-2H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBIYZHGBPBZCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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